Boc-Aminooxy-PEG3-C2-NH2

Description

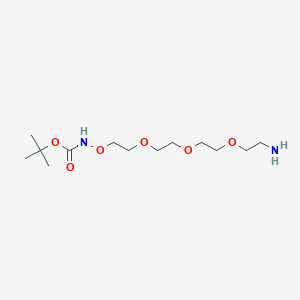

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-20-11-10-19-9-8-18-7-6-17-5-4-14/h4-11,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOCYAYFAWDILA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801170614 |

Source

|

| Record name | 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235514-18-7 |

Source

|

| Record name | 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235514-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Aminooxy-PEG3-C2-NH2: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG3-C2-NH2 is a versatile, heterobifunctional linker molecule playing a crucial role in modern drug development and bioconjugation. Its unique architecture, featuring a Boc-protected aminooxy group at one end and a primary amine at the other, connected by a flexible polyethylene glycol (PEG) spacer, offers researchers precise control over the assembly of complex biomolecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound, also known by its IUPAC name tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)carbamate, is a PEG-based linker. The presence of the PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a critical factor in biological applications.[1][2][3] The terminal Boc-protected aminooxy and primary amine groups allow for sequential and controlled conjugation to different molecules of interest.

Chemical Structure

The chemical structure of this compound is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C13H28N2O6 | [1][3][4] |

| Molecular Weight | 308.37 g/mol | [4] |

| CAS Number | 1235514-18-7 | [5] |

| Purity | Typically ≥95% | [5] |

| Appearance | Varies (often a solid or oil) | |

| Storage Conditions | -20°C, sealed from moisture and light | [3][4] |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Topological Polar Surface Area (TPSA) | 101.27 Ų | [4] |

| logP | 0.4512 | [4] |

Applications in Bioconjugation and PROTAC Synthesis

The heterobifunctional nature of this compound makes it an ideal linker for applications requiring the precise connection of two different molecular entities.[6] Its primary application is in the synthesis of PROTACs.[6][7][8]

PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a versatile linker in PROTAC design.

The primary amine of the linker can be readily coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand through standard amide bond formation. Subsequently, the Boc protecting group can be removed under acidic conditions to reveal the aminooxy functionality. This aminooxy group can then be chemoselectively ligated to an aldehyde or ketone on the second ligand via the formation of a stable oxime bond.

Diagram 1: General workflow for the synthesis of a PROTAC molecule using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the aminooxy functionality.

Materials:

-

This compound (or its coupled intermediate)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mg/mL).

-

Add an equal volume of TFA to the solution (or a stoichiometric excess of 4M HCl in dioxane).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

-

For neutralization (if required), dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product.

Diagram 2: Experimental workflow for the Boc deprotection of the aminooxy group.

Protocol 2: Oxime Ligation

This protocol outlines the chemoselective reaction between the deprotected aminooxy group and an aldehyde or ketone to form a stable oxime bond.[2][9][10]

Materials:

-

Deprotected aminooxy-PEG compound

-

Aldehyde or ketone-containing molecule

-

Reaction Buffer (e.g., phosphate buffer, pH 4.5-7.5)

-

Aniline or p-phenylenediamine (optional, as catalyst)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

Reagent Preparation:

-

Dissolve the aldehyde or ketone-containing molecule in the chosen Reaction Buffer to a final concentration of 1-10 mg/mL.[9]

-

Prepare a stock solution of the deprotected aminooxy-PEG compound (e.g., 100 mM in anhydrous DMF or DMSO).

-

If using a catalyst, prepare a stock solution of aniline (e.g., 1 M in DMF).[9]

-

-

Ligation Reaction:

-

In a reaction vial, add the solution of your carbonyl-containing molecule.

-

Add the aminooxy-PEG stock solution to the reaction mixture. A slight molar excess (e.g., 1.5 to 5 equivalents) of the aminooxy compound is often used to drive the reaction to completion.[9]

-

If using a catalyst, add the aniline stock solution to achieve a final concentration between 10 mM and 100 mM.[9]

-

The final concentration of the organic solvent (e.g., DMF) should ideally be kept below 10% (v/v) to maintain the stability of biomolecules, if applicable.[9]

-

Gently mix the components and allow the reaction to proceed at room temperature for 2-16 hours.[9]

-

-

Reaction Monitoring and Purification:

-

Monitor the reaction progress by LC-MS or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, purify the conjugate by preparative reverse-phase HPLC.

-

Diagram 3: Logical relationship of components in an oxime ligation reaction.

Characterization and Quality Control

The purity and identity of this compound and its subsequent conjugates should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic peaks corresponding to the Boc group (a singlet around 1.4 ppm), the PEG backbone (multiplets between 3.5-3.8 ppm), and the ethylenediamine moiety. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the expected mass of the molecule ([M+H]⁺ or [M+Na]⁺). |

| HPLC | A single major peak indicating high purity, typically >95%. |

Conclusion

This compound is a high-value chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure and dual reactivity enable the streamlined synthesis of complex molecules like PROTACs. The experimental protocols provided in this guide offer a starting point for the successful application of this versatile linker in various bioconjugation strategies. As the field of targeted protein degradation and bioconjugation continues to evolve, the utility of such precisely engineered linkers will undoubtedly expand.

References

- 1. Aminooxy-PEG3-C2-Boc | Benchchem [benchchem.com]

- 2. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminooxy-PEG3-NH-Boc,Aminooxy-PEG3-C2-NH-Boc-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1235514-18-7 [sigmaaldrich.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bifunctional Linker: Boc-Aminooxy-PEG3-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Aminooxy-PEG3-C2-NH2 is a versatile, heterobifunctional linker molecule integral to modern bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a protected aminooxy group, a flexible hydrophilic PEG spacer, and a reactive primary amine, enables the sequential and controlled conjugation of two distinct molecular entities. This guide details the core mechanism of action, chemical properties, and applications of this linker, with a focus on its role in constructing complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data for its characteristic reactions are provided to facilitate its practical implementation in a research setting.

Core Mechanism of Action and Chemical Properties

The functionality of this compound is derived from its three key components: a Boc-protected aminooxy terminus, a triethylene glycol (PEG3) spacer, and a primary amine terminus. This design allows for orthogonal, stepwise conjugation strategies.

-

Boc-Aminooxy Group: The N-tert-butyloxycarbonyl (Boc) group serves as an acid-labile protecting group for the highly reactive aminooxy moiety. This protection prevents premature reactions, allowing for the selective conjugation of the primary amine first. Upon exposure to mild acidic conditions, the Boc group is removed, revealing the aminooxy group (-O-NH2). This group chemoselectively reacts with aldehydes or ketones to form a highly stable oxime bond. This type of "click chemistry" is valued for its high specificity and stability under physiological conditions.

-

Primary Amine (-NH2): The terminal primary amine is a versatile nucleophile. It readily reacts with a variety of electrophilic functional groups, most commonly activated esters (like N-hydroxysuccinimide esters) or carboxylic acids (in the presence of a coupling agent such as EDC), to form stable amide bonds.[1] This end of the linker is typically used for the initial conjugation step.

-

PEG3 Spacer: The polyethylene glycol spacer imparts several beneficial properties. It increases the hydrophilicity and aqueous solubility of the resulting conjugate, which is crucial for biological applications.[2] The flexibility and length of the PEG chain provide adequate spatial separation between the two conjugated molecules, which can be critical for maintaining their biological activity, for instance, in enabling the proper formation of a ternary complex in PROTACs.[3]

The overall mechanism involves a two-step conjugation process:

-

Amine Conjugation: The primary amine is coupled to the first molecule of interest (e.g., an E3 ligase ligand).

-

Boc Deprotection & Oxime Ligation: The Boc group is removed, and the newly exposed aminooxy group is ligated to a second molecule containing an aldehyde or ketone (e.g., a target protein ligand).

Below is a diagram illustrating the structure and orthogonal functional groups of the linker.

Caption: Chemical structure and key functional components of the linker.

Data Presentation: Physicochemical and Reaction Parameters

The following tables summarize key data related to the linker and its characteristic reactions. The data is compiled from supplier specifications and literature on analogous compounds and reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1235514-18-7 | [4] |

| Molecular Formula | C₁₃H₂₈N₂O₆ | [1][4] |

| Molecular Weight | 308.38 g/mol | [4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | |

| Storage | -20°C, keep dry and avoid sunlight | [4] |

| Solubility | Soluble in DMSO, DMF, DCM | [N/A] |

Table 2: Comparative Analysis of Core Bioconjugation Reactions

| Feature | Amine Coupling (NHS Ester) | Oxime Ligation (Aminooxy + Aldehyde) | Reference(s) |

| Target Functional Group | Primary Amines (-NH₂) | Aldehydes (-CHO), Ketones (C=O) | [6] |

| pH Range | 7.0 - 8.5 | 6.0 - 7.5 | [6][7] |

| Reaction Speed | Fast (minutes to a few hours) | Moderate to Fast (minutes to hours) | [6][8] |

| Catalyst | None | Aniline or Phenylenediamine (optional) | [9] |

| Bond Stability | High (Stable Amide Bond) | Very High (Stable Oxime Bond) | [6][7] |

| Chemoselectivity | Moderate (Lysine residues abundant) | High (Aldehydes/ketones are rare) | [6][10] |

Experimental Protocols

The following protocols provide detailed methodologies for the key chemical transformations involving the this compound linker.

Protocol 1: Boc Group Deprotection

This procedure removes the Boc protecting group to expose the reactive aminooxy functionality.

-

Reagent Preparation: Prepare a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

-

Reaction Setup: Dissolve the Boc-protected linker conjugate in a minimal amount of DCM in a round-bottom flask.

-

Deprotection: Add the TFA/DCM solution to the flask. The reaction is typically rapid and proceeds at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (usually 30-60 minutes).

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). The resulting amine salt can often be used directly in the next step or purified further.

Protocol 2: Oxime Ligation

This protocol describes the conjugation of the deprotected aminooxy group to a molecule containing an aldehyde or ketone.

-

Reagent Preparation:

-

Dissolve the aminooxy-functionalized molecule (from Protocol 1) in a reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.0).

-

Dissolve the aldehyde- or ketone-functionalized molecule in the same buffer.

-

(Optional) Prepare a stock solution of an aniline catalyst (e.g., 100 mM m-phenylenediamine in DMSO) for reaction acceleration.[9]

-

-

Conjugation:

-

Combine the aminooxy and aldehyde/ketone solutions. A slight molar excess (1.1-1.5 equivalents) of one reagent may be used to drive the reaction to completion.

-

If using a catalyst, add it to the reaction mixture.

-

-

Incubation: Incubate the reaction at room temperature or 37°C for 2-16 hours. Reaction times can be significantly shorter (e.g., <1 hour) with a catalyst.[8]

-

Monitoring & Purification: Monitor the formation of the product by HPLC or MS. Purify the final oxime-linked conjugate using an appropriate chromatography method, such as size-exclusion or reverse-phase HPLC, to remove unreacted starting materials and catalyst.[11]

Protocol 3: Amine Coupling via Activated NHS Ester

This protocol details the conjugation of the linker's primary amine to a molecule containing an N-hydroxysuccinimide (NHS) ester.

-

Reagent Preparation:

-

Dissolve the amine-terminated linker (this compound) in an appropriate anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Dissolve the NHS ester-functionalized molecule in the same solvent.

-

-

Reaction Setup: Add the NHS ester solution to the linker solution. The reaction is typically run at a 1:1 to 1:1.2 molar ratio. A non-nucleophilic base like Diisopropylethylamine (DIPEA) may be added if the amine starting material is a salt.

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until completion.

-

Monitoring & Purification: Monitor the reaction by TLC or LC-MS. Upon completion, the product can be purified by preparative HPLC.

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

The diagram below illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces targeted protein degradation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. t-Boc-Aminooxy-PEG3-amine, 1235514-18-7 | BroadPharm [broadpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the fields of bioconjugation and drug delivery, serving as a crucial protecting group for amines in polyethylene glycol (PEG) linkers.[1] Its acid-labile nature allows for the controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1][2] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing its chemical properties, applications, and the experimental protocols necessary for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1][3] This protection is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[1][4] Its key feature is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation.[1][5]

Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions and ensuring the purity of the final product.[1][6]

Quantitative Data Summary

The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final bioconjugate.[1] The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

| Process | Reagent(s) | Solvent | Time (h) | Temperature | Typical Yield (%) |

|---|---|---|---|---|---|

| Protection | (Boc)₂O, DIPEA | DCM | 3 - 12 | Room Temp | >95 |

| Deprotection | 20-50% TFA | DCM | 1 - 2 | 0°C to Room Temp | >95 |

| Deprotection | 4M HCl | Dioxane | 1 - 2 | Room Temp | >95 |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]

| Reagent | Concentration (% v/v) | Solvent | Time (min) | Purity by HPLC (%) |

|---|---|---|---|---|

| TFA | 20% | DCM | 5 | 78 |

| TFA | 50% | DCM | 60 | >95 |

| HCl | 4M (in Dioxane) | Dioxane | 5 | ~80 |

| HCl | 4M (in Dioxane) | Dioxane | 60 | >95 |

Table 3: Comparison of Boc and Fmoc Protecting Groups [1][][8][9]

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

|---|---|---|

| Cleavage Condition | Strong Acid (e.g., TFA, HF) | Base (e.g., 20% Piperidine in DMF) |

| Stability | Stable to bases and nucleophiles | Stable to acids |

| Side-Chain Strategy | Benzyl-based (Bzl), requires strong acid (HF) for final cleavage | tert-Butyl-based (tBu), cleaved by TFA with main chain |

| Common Applications | Boc/Bzl Solid-Phase Peptide Synthesis (SPPS), PROTACs, ADCs | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.[1]

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1][10]

-

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

-

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

-

Add DIPEA (typically 2-3 equivalents relative to the amine).

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 3-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

-

Characterize the product by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.[1][11]

-

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1][12]

-

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[12][13]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1][12]

-

If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[12]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[12]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][12]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.[12]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

-

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.[1][14]

-

Materials:

-

Boc-amino-PEG-resin (e.g., PAM resin)

-

Boc-protected amino acids

-

Coupling reagents (e.g., HBTU, DCC/HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Solid-phase synthesis vessel

-

-

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1][14]

-

Washing: Wash the resin thoroughly with DCM and then DMF.[1]

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the ammonium salt formed during deprotection.[1][14]

-

Washing: Wash the resin again with DMF to remove excess base.

-

Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF). Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

-

Repeat steps 2-7 for each amino acid in the desired peptide sequence.

-

Conclusion

The Boc protecting group is an indispensable tool in the strategic design and synthesis of advanced biomolecules and drug delivery systems. Its reliable, acid-labile nature, combined with its stability to a wide range of other reagents, provides the chemical orthogonality required for complex, multi-step synthetic pathways. For researchers in drug development, a thorough understanding of the principles, applications, and experimental protocols associated with Boc-protected PEG linkers is fundamental to innovating the next generation of targeted therapeutics and bioconjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 6. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

A Technical Guide to Boc-Aminooxy-PEG3-C2-NH2: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-Aminooxy-PEG3-C2-NH2, a versatile heterobifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, applications, and provides a representative experimental workflow for its incorporation into novel drug candidates.

Introduction to this compound

This compound is a chemical tool featuring a polyethylene glycol (PEG) spacer that is flanked by two distinct reactive functional groups: a Boc-protected aminooxy group and a primary amine. This specific arrangement allows for the sequential and controlled conjugation of two different molecules, making it an ideal component for the synthesis of complex bi-functional molecules like PROTACs.

PROTACs are novel therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase. The linker, such as this compound, plays a crucial role in the efficacy of the PROTAC by dictating the spatial orientation of the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex and subsequent protein degradation.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 1235514-18-7 |

| Molecular Weight | 308.38 g/mol |

| Molecular Formula | C₁₃H₂₈N₂O₆ |

| Purity | Typically ≥95% |

| Appearance | Varies (often a colorless to pale yellow oil or solid) |

| Storage Conditions | 2-8°C, protected from light and moisture |

Experimental Protocols

The heterobifunctional nature of this compound allows for a modular "split PROTAC" or sequential conjugation approach. The following is a generalized, representative experimental protocol for the synthesis of a PROTAC using this linker. This protocol is for illustrative purposes and may require optimization based on the specific properties of the target protein ligand and the E3 ligase ligand.

Reaction of the Aminooxy Group (Oxime Ligation)

The aminooxy group can be chemoselectively reacted with an aldehyde or ketone to form a stable oxime bond. This is often the first step in the PROTAC synthesis.

Materials:

-

Aldehyde- or ketone-functionalized target protein ligand

-

This compound

-

Anhydrous solvent (e.g., DMSO, DMF, or a mixture with a buffer)

-

Catalyst (e.g., aniline or a substituted aniline, optional but recommended to accelerate the reaction at neutral pH)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Preparation of Reactants:

-

Dissolve the aldehyde- or ketone-functionalized target protein ligand in the chosen anhydrous solvent to a final concentration of 10-50 mM.

-

Dissolve this compound in the same solvent to a concentration that is 1.1-1.5 molar equivalents to the target protein ligand.

-

-

Reaction:

-

In the reaction vessel, combine the solution of the target protein ligand with the solution of this compound.

-

If using a catalyst, add it to the reaction mixture at a concentration of 10-100 mM.

-

Stir the reaction mixture at room temperature for 12-48 hours.

-

-

Monitoring and Purification:

-

Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS, to confirm the formation of the desired intermediate product.

-

Once the reaction is complete, the intermediate can be purified using an appropriate method, such as reverse-phase HPLC.

-

Deprotection of the Boc Group and Amide Bond Formation

Following the successful conjugation of the target protein ligand, the Boc protecting group on the primary amine is removed to allow for the attachment of the E3 ligase ligand.

Materials:

-

Purified intermediate from step 3.1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

E3 ligase ligand with a carboxylic acid or an activated ester (e.g., NHS ester)

-

Coupling agents (if starting with a carboxylic acid, e.g., HATU, HOBt, EDC)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

-

Base (e.g., DIPEA)

Procedure:

-

Boc Deprotection:

-

Dissolve the purified intermediate in a solution of TFA in DCM (typically 20-50% v/v).

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. The resulting amine is often used directly in the next step.

-

-

Amide Coupling:

-

Dissolve the deprotected intermediate and the E3 ligase ligand (with a carboxylic acid) in an anhydrous aprotic solvent.

-

Add the coupling agents and the base to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours.

-

If using an activated ester of the E3 ligase ligand, the coupling agents are not necessary.

-

-

Final Purification:

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC product by reverse-phase HPLC.

-

Characterize the final product by appropriate analytical methods (e.g., NMR, high-resolution mass spectrometry).

-

Visualizing the Role of this compound in a PROTAC Workflow

The following diagrams illustrate the conceptual workflow of PROTAC synthesis using this compound and the general mechanism of action of the resulting PROTAC.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Caption: The mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

An In-depth Technical Guide to the Solubility and Stability of Boc-Aminooxy-PEG3-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of Boc-Aminooxy-PEG3-C2-NH2, a bifunctional linker commonly utilized in the synthesis of complex biomolecules and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is critical for its effective handling, storage, and application in synthetic workflows.

Introduction to this compound

This compound is a heterobifunctional linker featuring three key components:

-

A tert-butyloxycarbonyl (Boc) protected amine: This acid-labile protecting group allows for selective deprotection to reveal a primary amine, which can then be used for conjugation.

-

A hydrophilic polyethylene glycol (PEG) spacer: The PEG3 unit enhances aqueous solubility and provides a flexible spacer arm.[1]

-

An aminooxy group: This nucleophile reacts chemoselectively with aldehydes and ketones to form stable oxime linkages.[2][3]

The interplay of these functional groups dictates the overall solubility and stability profile of the molecule.

Solubility Profile

The solubility of this compound is governed primarily by its PEG component and the nature of the terminal functional groups. While specific quantitative data for this molecule is not extensively published, its solubility can be inferred from the properties of its constituent parts.

2.1. General Solubility Characteristics

The presence of the PEG3 spacer is intended to increase the solubility of the molecule in aqueous media.[1] PEGs are known to be highly soluble in water and aqueous buffers.[4] They are also soluble in a range of organic solvents.[4] The Boc group, being hydrophobic, may slightly reduce aqueous solubility compared to its deprotected counterpart.

2.2. Quantitative Solubility Data

The following table provides a template for researchers to experimentally determine and record the solubility of this compound in a variety of common laboratory solvents.

| Solvent | Polarity Index | Expected Solubility | Experimentally Determined Solubility (mg/mL) | Temperature (°C) |

| Water | 10.2 | High | 25 | |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous | High | 25 | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | 25 | |

| N,N-Dimethylformamide (DMF) | 6.4 | High | 25 | |

| Dichloromethane (DCM) | 3.1 | Moderate | 25 | |

| Acetonitrile (ACN) | 5.8 | Moderate | 25 | |

| Methanol (MeOH) | 5.1 | High | 25 | |

| Ethanol (EtOH) | 4.3 | Moderate-High | 25 | |

| Tetrahydrofuran (THF) | 4.0 | Moderate | 25 | |

| Ethyl Acetate (EtOAc) | 4.4 | Low-Moderate | 25 | |

| Diethyl Ether | 2.8 | Low | 25 |

2.3. Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.22 µm filter is recommended.

-

Quantification: Dilute the saturated solution with a suitable solvent and quantify the concentration of the dissolved compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Stability Profile

The stability of this compound is dependent on the chemical environment, particularly pH and temperature. The molecule has two primary points of chemical lability: the Boc-protected amine and the aminooxy group.

3.1. Stability of the Boc Protecting Group

The Boc group is a well-characterized, acid-labile protecting group.[5][6]

-

Acidic Conditions: The Boc group is readily cleaved under acidic conditions.[5] Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[6][7] The deprotection reaction is typically rapid at room temperature.[5] The rate of cleavage can exhibit a second-order dependence on the acid concentration.[8]

-

Basic and Nucleophilic Conditions: The Boc group is generally stable towards most bases and nucleophiles, allowing for orthogonal protection strategies.

-

Thermal Stability: The Boc group is generally thermally stable under typical laboratory conditions.

3.2. Stability of the Aminooxy Group

The aminooxy group is a potent nucleophile used for forming stable oxime bonds.

-

pH Stability: The aminooxy group itself is relatively stable across a range of pH values. However, its reactivity towards aldehydes and ketones is pH-dependent, with optimal reaction rates typically observed in the pH range of 6.5 to 7.5.[2]

-

Oxime Bond Stability: The oxime bond formed upon reaction with an aldehyde or ketone is significantly more stable than corresponding imine or hydrazone bonds.[2][3] This stability is a key advantage for bioconjugation applications.

3.3. Quantitative Stability Data

The following tables serve as templates for conducting and recording forced degradation studies to assess the stability of this compound under various conditions.

Table 3.3.1: pH Stability

| pH | Buffer System | Temperature (°C) | Time (hours) | % Remaining Compound | Degradation Products Identified |

| 2 | 0.01 M HCl | 25 | 0, 1, 4, 8, 24 | ||

| 4 | 50 mM Acetate | 25 | 0, 1, 4, 8, 24 | ||

| 7.4 | 50 mM Phosphate | 25 | 0, 1, 4, 8, 24 | ||

| 9 | 50 mM Borate | 25 | 0, 1, 4, 8, 24 |

Table 3.3.2: Thermal Stability

| Solvent | Temperature (°C) | Time (hours) | % Remaining Compound | Degradation Products Identified |

| Water | 4 | 168 | ||

| Water | 25 | 168 | ||

| Water | 50 | 24, 48, 72 | ||

| Solid State | 4 | 168 | ||

| Solid State | 25 | 168 | ||

| Solid State | 50 | 24, 48, 72 |

3.4. Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a general method for evaluating the stability of this compound.[9][10]

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 7.4, 9).

-

Thermal Stress: Incubate aliquots of the compound in solution or as a solid at different temperatures (e.g., 4°C, 25°C, 50°C).

-

Oxidative Stress: Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide.

-

-

Time Points: At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each stress condition.

-

Quenching: If necessary, quench the degradation reaction. For example, neutralize acidic or basic samples.

-

Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC or LC-MS, to determine the percentage of the parent compound remaining and to identify any major degradation products.

-

Data Interpretation: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

Visualizations

4.1. Chemical Structure and Functional Groups

Caption: Chemical structure and functional groups.

4.2. Experimental Workflow for Solubility Assessment

Caption: Workflow for solubility determination.

4.3. Experimental Workflow for pH Stability Assessment

Caption: Workflow for pH stability assessment.

4.4. Reaction Pathway: Oxime Bond Formation

Caption: Oxime bond formation reaction.

References

- 1. The Critical Role of Forced Degradation in Method Development, Manufacturability & CMC Strategy [biologics.catalent.com]

- 2. broadpharm.com [broadpharm.com]

- 3. interchim.fr [interchim.fr]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmtech.com [pharmtech.com]

- 10. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PROTAC Linkers and Their Components

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from occupancy-driven inhibition to event-driven degradation of target proteins.[1] These heterobifunctional molecules are engineered to hijack the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), including those previously considered "undruggable".[2] A PROTAC molecule consists of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][] By inducing the proximity of the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][5] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

The linker, far from being a passive spacer, plays a critical role in determining the efficacy of a PROTAC.[][7] Its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[][] This guide provides a comprehensive technical overview of PROTAC linkers, their components, and their impact on PROTAC activity, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Components of a PROTAC Molecule

A PROTAC's architecture is modular, comprising three distinct chemical entities:

-

Protein of Interest (POI) Ligand (Warhead): This component is responsible for binding to the target protein intended for degradation. The selection of the POI ligand is crucial and is often based on known inhibitors or binders of the target.

-

E3 Ubiquitin Ligase Ligand (Anchor): This moiety recruits a specific E3 ubiquitin ligase, a key enzyme in the ubiquitination cascade. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8]

-

Linker: The chemical bridge connecting the POI and E3 ligase ligands. The linker's properties are a critical determinant of a PROTAC's biological activity.[]

The Crucial Role of the PROTAC Linker

The linker is a key determinant of a PROTAC's success, influencing several critical parameters that govern its degradation efficiency. The optimization of the linker is a central aspect of PROTAC design.[9][10]

Linker Length

The length of the linker is a critical factor that must be empirically optimized for each POI-E3 ligase pair.[10] An optimal linker length facilitates the formation of a stable and productive ternary complex.[]

-

Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[10]

-

Too long: An excessively long linker may result in a less stable ternary complex due to increased flexibility and a higher entropic penalty upon complex formation.[10]

The optimal linker length is highly target-dependent. For instance, in a study on estrogen receptor (ER)α-targeting PROTACs, a linker length of 16 atoms was found to be optimal.[11] In another example targeting TANK-binding kinase 1 (TBK1), no degradation was observed with linkers shorter than 12 atoms.[10]

Linker Composition and Properties

The chemical composition of the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. Common linker motifs include:

-

Alkyl Chains: These provide flexibility and are synthetically accessible.[]

-

Polyethylene Glycol (PEG) Chains: The inclusion of PEG units enhances the hydrophilicity and solubility of the PROTAC molecule.[]

-

Rigid Linkers: The incorporation of rigid moieties, such as aromatic rings or cycloalkanes (e.g., piperidine, piperazine), can pre-organize the PROTAC into a bioactive conformation, potentially increasing the stability of the ternary complex.[][12] However, excessive rigidity can also hinder the formation of the ternary complex.[12]

Linker Attachment Points

The points at which the linker is attached to the POI and E3 ligase ligands are also critical. An appropriate attachment point should not disrupt the binding of the ligands to their respective proteins and should allow for the proper orientation of the POI and E3 ligase within the ternary complex to facilitate ubiquitination.

Quantitative Analysis of Linker Effects on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

The following tables summarize quantitative data from the literature, illustrating the impact of linker length and composition on PROTAC efficacy for different targets.

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| ERα | VHL | Hydrocarbon | 12 | ~100 | ~75 | [11] |

| ERα | VHL | Hydrocarbon | 16 | ~10 | >90 | [11] |

| ERα | VHL | Hydrocarbon | 21 | ~1000 | ~50 | [11] |

| BRD4 | CRBN | PEG | 0 | < 0.5 µM | >90 | [13] |

| BRD4 | CRBN | PEG | 1-2 units | > 5 µM | <50 | [13] |

| BRD4 | CRBN | PEG | 4-5 units | < 0.5 µM | >90 | [13] |

| PI3K (p110γ) | VHL | Alkyl | 8 | 42.23 | 88.6 | [12] |

| mTOR | VHL | Alkyl | 8 | 45.4 | 74.9 | [12] |

| SOS1 | VHL | Methylene | 5 | 15.7 µM | 100 | [] |

Table 1: Impact of Linker Length and Composition on PROTAC Efficacy. This table presents a summary of quantitative data from various studies, demonstrating the critical role of the linker in determining the degradation potency (DC50) and efficacy (Dmax) of PROTACs.

Experimental Protocols

The development of a successful PROTAC involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments in the PROTAC discovery workflow.

PROTAC Synthesis: A Representative Protocol using Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a robust and efficient method for PROTAC synthesis.[3]

Objective: To synthesize a PROTAC by coupling a POI ligand-azide with an E3 ligase ligand-alkyne.

Materials:

-

POI ligand with a terminal azide group

-

E3 ligase ligand with a terminal alkyne group

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

-

Dissolve Reactants: Dissolve the POI ligand-azide (1 equivalent) and the E3 ligase ligand-alkyne (1 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H2O, 1:1).

-

Prepare Catalyst Solution: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

-

Prepare Copper Solution: In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) in water.

-

Initiate Reaction: To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with an aqueous solution of EDTA to chelate the copper catalyst. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.

-

Characterization: Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (or vehicle control) for the desired time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate to the membrane and acquire the image using an imaging system.

-

Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control protein.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[14]

In Vitro Ubiquitination Assay

Objective: To determine if a PROTAC can induce the ubiquitination of a target protein in a cell-free system.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

PROTAC of interest

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, target protein, and ubiquitin in the ubiquitination reaction buffer.

-

PROTAC Addition: Add the PROTAC (or vehicle control) to the reaction mixture.

-

Initiate Reaction: Initiate the ubiquitination reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analysis: Analyze the reaction products by Western blot using an antibody against the target protein or an antibody that recognizes ubiquitin. A high-molecular-weight smear or ladder of bands corresponding to the ubiquitinated target protein indicates a positive result.[15]

Biophysical Assays for Ternary Complex Formation (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity and kinetics of ternary complex formation.

Materials:

-

SPR instrument and sensor chips

-

Recombinant E3 ligase

-

Recombinant target protein

-

PROTAC of interest

-

Running buffer

Procedure:

-

Immobilization: Immobilize the E3 ligase onto the surface of an SPR sensor chip.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.

-

Inject the target protein alone to ensure there is no non-specific binding to the E3 ligase.

-

-

Ternary Complex Formation Analysis:

-

Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase.

-

-

Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both binary and ternary complex formation. An increase in the binding response in the presence of both the target protein and the PROTAC compared to the PROTAC alone confirms the formation of the ternary complex.

Visualizations of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical experimental workflow for PROTAC design and evaluation.

Caption: Logical relationships between linker properties and PROTAC efficacy.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule, playing a pivotal role in its overall efficacy.[][9] The rational design of PROTAC linkers, considering their length, composition, and attachment points, is essential for achieving potent and selective protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, including computational modeling.[9][16] The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to design, synthesize, and evaluate novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. precisepeg.com [precisepeg.com]

- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bioconjugation with Boc-Aminooxy-PEG3-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG3-C2-NH2 is a heterobifunctional linker that is instrumental in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This linker features two distinct reactive functionalities: a Boc-protected aminooxy group and a primary amine, separated by a hydrophilic polyethylene glycol (PEG) spacer. This unique architecture allows for a controlled, sequential conjugation of two different molecules.

The terminal primary amine can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids to form stable amide bonds.[3] The other end of the linker possesses an aminooxy group protected by a tert-butyloxycarbonyl (Boc) group.[4] The Boc protecting group is stable under various conditions but can be easily removed under mild acidic conditions to reveal the highly reactive aminooxy group.[5][6] This deprotected aminooxy group can then specifically react with aldehydes or ketones to form a stable oxime bond.[7] The PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[7]

This document provides detailed protocols for the use of this compound in bioconjugation, including the deprotection of the Boc group, and subsequent conjugation via both the primary amine and the aminooxy functionalities.

Data Presentation

Quantitative Comparison of Bioconjugation Methods

The choice of a bioconjugation method is often a balance between reaction speed, the stability of the resulting bond, and the method's compatibility with biological systems. The following table summarizes key quantitative parameters for oxime ligation, the chemistry involving the aminooxy group of the linker, and NHS ester chemistry, which is relevant for the primary amine end.

| Feature | Oxime Ligation | NHS Ester Chemistry |

| Target Functional Group | Aldehydes or Ketones (Carbonyls) | Primary Amines (-NH2) |

| Resulting Linkage | Oxime Bond (-C=N-O-) | Amide Bond (-CO-NH-) |

| Reaction Rate Constant (k) | 10⁻³ - 10³ M⁻¹s⁻¹ | ~10¹ - 10² M⁻¹s⁻¹ |

| Optimal pH | 4.0 - 7.0 (can be catalyzed at neutral pH) | 7.0 - 8.5 |

| Stability of Conjugate | High hydrolytic stability | Stable amide bond |

| Specificity | Highly specific for aldehydes/ketones | Targets abundant lysine residues and the N-terminus |

General Reaction Conditions for Boc Deprotection with TFA

The removal of the Boc protecting group is a critical step to enable the aminooxy functionality. Trifluoroacetic acid (TFA) is a standard and effective reagent for this purpose.[6]

| Parameter | Value |

| TFA Concentration | 25-50% in Dichloromethane (DCM) |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 30 minutes - 2 hours |

| Equivalents of TFA | 5 - 10 equivalents (or used as a solvent mixture) |

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the aminooxy functionality.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene (for co-evaporation)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

-

The resulting deprotected linker (Aminooxy-PEG3-C2-NH2 as a TFA salt) can be used directly in the next step or after neutralization.

-

For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Conjugation of the Primary Amine to a Carboxyl-Containing Molecule via NHS Ester Chemistry

This protocol outlines the reaction of the primary amine of the linker with a pre-activated carboxyl group (NHS ester).

Materials:

-

This compound

-

Molecule with a pre-formed NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Dissolve the NHS ester-containing molecule in anhydrous DMF or DMSO.

-

In a separate tube, dissolve this compound (1.2 equivalents) in the Reaction Buffer.

-

Add the NHS ester solution to the linker solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

If the reaction is performed in an organic solvent, add TEA or DIPEA (3 equivalents) to the reaction mixture.

-

Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC or mass spectrometry).

-

(Optional) To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM and let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.

-

Purify the resulting conjugate by an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Protocol 3: Conjugation of the Deprotected Aminooxy Group to an Aldehyde or Ketone (Oxime Ligation)

This protocol describes the reaction of the deprotected aminooxy group with a carbonyl-containing molecule.

Materials:

-

Deprotected Aminooxy-PEG3-C2-NH2 linker (from Protocol 1)

-

Biomolecule containing an aldehyde or ketone group

-

Reaction Buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0)

-

Aniline catalyst (optional, e.g., 100 mM stock solution in DMSO)

Procedure:

-

Dissolve the biomolecule containing an aldehyde or ketone group in the Reaction Buffer.

-

Dissolve the deprotected Aminooxy-PEG3-C2-NH2 linker in the same buffer.

-

Add the aminooxy-functionalized linker to the biomolecule solution at a desired molar excess (e.g., 10-50 fold).

-

If a catalyst is used, add aniline to a final concentration of 10-100 mM. The use of a catalyst can significantly increase the reaction rate, especially at neutral pH.[8]

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).

-

Purify the conjugate to remove excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or another appropriate purification method.

Mandatory Visualization

Caption: Experimental workflow for bioconjugation using this compound.

Caption: Reaction mechanism of oxime ligation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Aminooxy-PEG3-C2-NH-Boc - Immunomart [immunomart.com]

- 3. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Aminooxy-PEG3-C2-Boc | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Boc-Aminooxy-PEG3-C2-NH2 in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxicity of a potent small-molecule drug. The linker connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and efficacy. Boc-Aminooxy-PEG3-C2-NH2 is a versatile, heterobifunctional linker designed for site-specific ADC development.

This linker features three key components:

-

Aminooxy group (-ONH2): Enables highly stable and chemoselective oxime bond formation with carbonyl groups (aldehydes or ketones). This is particularly useful for site-specific conjugation to the carbohydrate moieties in the Fc region of an antibody after mild oxidation.

-

PEG3 spacer: A short polyethylene glycol chain that enhances the hydrophilicity of the linker-payload, which can improve solubility, reduce aggregation, and potentially prolong the ADC's circulation half-life.[1][2]

-

Boc-protected amine (-NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. Once deprotected, this amine serves as a versatile handle for the covalent attachment of a cytotoxic payload.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of ADCs.

Principle of Application

The overall strategy for developing an ADC using this compound involves a two-part process. First, the linker is functionalized with the cytotoxic payload. Second, the resulting aminooxy-activated payload is conjugated to a monoclonal antibody that has been engineered to present reactive aldehyde groups. This method allows for the creation of a homogeneous ADC with a controlled drug-to-antibody ratio (DAR).

The workflow can be summarized as follows:

-

Payload Functionalization: The Boc protecting group on the linker is removed, and the resulting free amine is conjugated to a cytotoxic drug, creating an "aminooxy-PEG-payload" construct.

-

Antibody Modification: The glycan portion of the antibody's Fc region is subjected to mild periodate oxidation to generate reactive aldehyde groups.[3][4]

-

Site-Specific Conjugation: The aminooxy-PEG-payload is reacted with the oxidized antibody to form a stable oxime linkage.

-

Purification and Characterization: The resulting ADC is purified and characterized to determine its drug-to-antibody ratio (DAR), purity, and in vitro efficacy.

Experimental Protocols

Protocol 1: Synthesis of the Aminooxy-PEG-Payload

This protocol describes the deprotection of the this compound linker and its subsequent conjugation to a payload containing a carboxylic acid functional group.

Part A: Boc Deprotection

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM).

-

Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) to the solution. A common concentration for deprotection is 20-50% TFA in DCM.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo). To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM several times. The resulting deprotected linker, Aminooxy-PEG3-C2-NH2 as a TFA salt, can often be used directly in the next step.

Part B: Payload Conjugation (Amide Bond Formation)

-

Payload Activation: In a separate flask, dissolve the cytotoxic payload containing a carboxylic acid (1 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in an anhydrous solvent like Dimethylformamide (DMF). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution. Stir at room temperature for 1-2 hours to form the NHS ester of the payload.

-

Coupling Reaction: Dissolve the deprotected linker from Part A (1 equivalent) in anhydrous DMF and add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3 equivalents) to neutralize the TFA salt.

-

Add the activated payload solution to the linker solution.

-

Incubation: Stir the reaction mixture at room temperature overnight. Monitor the reaction for the formation of the aminooxy-PEG-payload construct by LC-MS.

-

Purification: Upon completion, purify the product by preparative reverse-phase HPLC to obtain the final aminooxy-PEG-payload.

Protocol 2: Site-Specific ADC Synthesis via Oxime Ligation

Part A: Antibody Oxidation

-

Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer, such as 0.1 M Sodium Acetate, pH 5.5.

-

Oxidation Reaction: Cool the antibody solution to 0-4°C in an ice bath. Prepare a fresh stock solution of sodium meta-periodate (NaIO₄). Add the NaIO₄ solution to the antibody to a final concentration of 1-10 mM.

-

Incubation: Incubate the reaction on ice for 30 minutes in the dark. The number of aldehyde groups generated can be controlled by adjusting the reaction time, temperature, and periodate concentration.[1]

-

Quenching: Stop the reaction by adding a quenching solution, such as 1 M glycerol or ethylene glycol, to a final concentration of 10-20 mM. Incubate for 10-15 minutes on ice.

-

Purification: Immediately purify the oxidized antibody from excess reagents using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to a conjugation buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).

Part B: Oxime Ligation

-

Conjugation Reaction: To the purified, oxidized antibody, add the purified aminooxy-PEG-payload from Protocol 1 to achieve a 10-50 fold molar excess over the antibody.

-

Catalysis (Optional but Recommended): To accelerate the reaction at near-neutral pH, an aniline catalyst can be added to a final concentration of 1-10 mM.[]

-

Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: Purify the final ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). The purified ADC should be stored in a suitable buffer (e.g., PBS) at 4°C for short-term storage or -80°C for long-term storage.

Protocol 3: ADC Characterization and In Vitro Evaluation

Part A: Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated per antibody (DAR) is a critical quality attribute.

-

Method: Hydrophobic Interaction Chromatography (HIC) is commonly used to separate ADC species with different drug loads. The increased hydrophobicity of the conjugated drug allows for separation of DAR0, DAR2, DAR4, etc., species.

-

Procedure:

-

Inject the purified ADC onto a HIC column.

-

Elute with a decreasing salt gradient (e.g., ammonium sulfate).

-

The weighted average DAR can be calculated from the peak areas of the different species in the chromatogram.[6]

-

-

Confirmation: Mass spectrometry (LC-MS) can be used to confirm the identity of each peak and provide a more precise DAR measurement.[7]

Part B: In Vitro Cytotoxicity (IC50) Determination using MTT Assay

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[3][8]

-

Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of the purified ADC in cell culture medium. Add the diluted ADC to the appropriate wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-144 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-